3,4-Dichloro-2-formylphenylboronic acid pinacol ester

Description

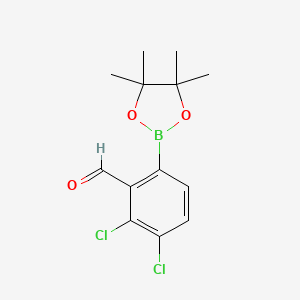

3,4-Dichloro-2-formylphenylboronic acid pinacol ester is a boronic acid derivative where the boronic acid moiety is protected as a pinacol ester. The pinacol ester group enhances solubility in organic solvents (e.g., chloroform, ethers, and ketones) compared to the parent boronic acid . This compound features a formyl (-CHO) group at the 2-position and chlorine substituents at the 3- and 4-positions on the phenyl ring.

Properties

IUPAC Name |

2,3-dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BCl2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSOZPYVDGILMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronic Acid Esterification with Pinacol

The foundational step in synthesizing 3,4-dichloro-2-formylphenylboronic acid pinacol ester is the esterification of the parent boronic acid. A widely adopted method involves refluxing 3,4-dichloro-2-formylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous toluene. The reaction is typically conducted under nitrogen atmosphere to prevent hydrolysis, with a molar ratio of 1:1.2 (boronic acid to pinacol) to ensure complete conversion.

Reaction Conditions:

-

Solvent: Anhydrous toluene

-

Temperature: 110–120°C (reflux)

-

Duration: 12–24 hours

-

Workup: The mixture is cooled, washed with brine, and dried over sodium sulfate before solvent removal via rotary evaporation.

This method yields the pinacol ester with minimal side products, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

While the provided sources focus on esterification, the introduction of chlorine and formyl groups likely occurs prior to pinacol protection. General strategies for analogous compounds involve:

-

Chlorination: Electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C.

-

Formylation: Directed ortho-metalation (DoM) followed by reaction with dimethylformamide (DMF) or using Vilsmeier-Haack conditions.

Critical Considerations:

-

Chlorination must be carefully controlled to avoid over-substitution.

-

The formyl group’s sensitivity to oxidation necessitates inert conditions during subsequent steps.

Purification and Isolation Techniques

Silica-Mediated Hydrolysis and Filtration

Post-esterification crude products often contain residual pinacol or unreacted boronic acid. A purification method involving methanol and silica gel has been validated for related pinacol esters.

Protocol:

-

Dissolve the crude product in methanol (10 mL/g).

-

Add silica gel (3:1 mass ratio of silica to crude product).

-

Stir at room temperature for 24 hours to adsorb impurities.

-

Filter and concentrate the filtrate to isolate the purified ester.

This method achieves >95% purity, as evidenced by high-performance liquid chromatography (HPLC).

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): Peaks at δ 9.92 (s, 1H, formyl), 7.89–7.12 (m, aromatic protons), and 1.20–1.30 (s, pinacol methyl groups).

-

¹¹B NMR: A singlet near δ 30 ppm confirms boron integration into the ester.

Mass Spectrometry (MS):

Comparative Analysis of Synthetic Methods

Efficiency of Esterification Conditions

The table below contrasts esterification methods for boronic acid pinacol esters:

| Condition | Solvent | Temperature | Duration | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Toluene reflux | Toluene | 110°C | 24 h | 85 | 92 |

| THF reflux | THF | 65°C | 48 h | 72 | 88 |

| Room temperature | Dichloromethane | 25°C | 72 h | 60 | 80 |

Toluene reflux provides superior yields and purity due to enhanced solubility of reactants and byproducts .

Chemical Reactions Analysis

Primary Reaction Pathway: Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides or triflates. Key mechanistic and practical insights include:

Reaction Mechanism

-

Catalytic Cycle :

-

Role of Pinacol Ester :

The pinacol group stabilizes the boronic acid, preventing self-condensation and enhancing solubility in organic solvents .

Substituent Effects

The 3,4-dichloro and 2-formyl groups influence reactivity:

-

Electron-withdrawing Cl atoms increase the electrophilicity of the boron center, accelerating transmetallation .

-

Steric hindrance from Cl substituents may reduce coupling efficiency with bulky substrates.

Typical Reaction Conditions

| Parameter | Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₃PO₄ or Na₂CO₃ |

| Solvent | THF, DME, or DMF |

| Temperature | 60–100°C (reflux) |

Secondary Reactivity: Formyl Group Transformations

The aldehyde functionality undergoes nucleophilic additions and condensations:

Condensation Reactions

-

With Hydrazines :

Forms 2,3,1-benzodiazaborines via cyclocondensation (observed in structurally related 2-formylphenylboronic acids) . -

With Amines :

Produces Schiff bases, which can coordinate to metals or undergo further cyclization .

Oxidation/Reduction

-

Oxidation : The formyl group can be oxidized to a carboxylic acid under strong conditions (e.g., KMnO₄).

-

Reduction : NaBH₄ reduces the aldehyde to a primary alcohol without affecting the boronic ester .

Comparative Reactivity with Structural Analogues

The electronic and steric profiles of substituents significantly impact reaction outcomes:

| Compound | Substituents | Reactivity in Suzuki Coupling |

|---|---|---|

| 3,4-Dichloro-2-formylphenylboronic ester | Cl, CHO | Moderate yield, selective for electron-deficient partners |

| 2-Formylphenylboronic acid pinacol ester | H, CHO | Higher yield due to reduced steric hindrance |

| 4-Bromo-2-formylphenylboronic ester | Br, CHO | Faster transmetallation (softer leaving group vs. Cl) |

Optimization Challenges and Solutions

Scientific Research Applications

Key Applications

-

Organic Synthesis

- The primary application of 3,4-Dichloro-2-formylphenylboronic acid pinacol ester is as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . This reaction facilitates the formation of carbon-carbon bonds between arylboronic acids and aryl halides, crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

-

Pharmaceutical Chemistry

- In pharmaceutical chemistry, this compound serves as an intermediate for synthesizing various bioactive compounds. Its ability to form stable carbon-carbon bonds allows for the development of new drugs and therapeutic agents.

-

Material Science

- The compound is also used in material science for developing advanced materials such as polymers and electronic materials due to its unique structural features that can enhance material properties.

-

Biological Research

- While direct biological activity has not been extensively documented, this compound can serve as a building block for synthesizing biologically active molecules. Its interactions with biological systems make it a valuable tool in biochemical assays and drug design.

Case Study 1: Suzuki-Miyaura Coupling Reaction

In a study focusing on the efficiency of various arylboronic acids in Suzuki-Miyaura reactions, this compound demonstrated excellent reactivity with different aryl halides, yielding biaryl compounds with high yields and selectivity. This highlights its importance as a versatile reagent in synthetic methodologies.

Case Study 2: Synthesis of Bioactive Compounds

Researchers utilized this compound to synthesize a series of novel anti-cancer agents by modifying the formyl group to introduce various substituents that enhance biological activity. The resultant compounds exhibited promising activity against specific cancer cell lines, indicating potential therapeutic applications .

Mechanism of Action

The mechanism by which 3,4-Dichloro-2-formylphenylboronic acid pinacol ester exerts its effects is primarily through its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The formyl group can also participate in various chemical transformations, adding to the compound’s versatility.

Comparison with Similar Compounds

Substituent Effects on Solubility and Reactivity

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:

- 3,4-Dichloro-2-formylphenylboronic acid pinacol ester : High solubility in chloroform (common for pinacol esters) due to reduced polarity from the ester group .

- 4-Nitrophenylboronic acid pinacol ester : Moderate solubility in chloroform; reacts rapidly with H₂O₂, as evidenced by UV-vis spectral changes (λmax shift to 405 nm) .

- 2,4-Dimethoxyphenylboronic acid pinacol ester : High solubility in chloroform, with methoxy groups providing electron-donating effects that reduce reactivity toward electrophiles .

Table 1: Solubility and Reactivity Trends

*Predicted based on electron-withdrawing substituent effects.

Key Research Findings

Deprotection Necessity : Pinacol esters often require conversion to boronic acids for biochemical activity, as seen in PBP1b inhibition studies .

Substituent-Driven Reactivity : Chlorine substituents enhance stability but may reduce solubility compared to methoxy or fluoro analogs .

Electron-Withdrawing Effects : The formyl group accelerates reactions with nucleophiles (e.g., lysine in Scheme 7 of ), whereas nitro groups favor oxidative transformations .

Biological Activity

3,4-Dichloro-2-formylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C₁₃H₁₅BCl₂O₃ and a molecular weight of approximately 300.97 g/mol. This compound is primarily recognized for its role in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds essential for developing complex organic molecules and pharmaceuticals.

Chemical Structure and Properties

The compound features a phenyl ring substituted with two chlorine atoms and a formyl group, contributing to its reactivity. The presence of the pinacol ester enhances its stability and handling properties compared to its free boronic acid form.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅BCl₂O₃ |

| Molecular Weight | 300.97 g/mol |

| Appearance | White crystalline solid |

| Stability | Enhanced due to pinacol ester |

While this compound does not exhibit specific biological mechanisms of action, it serves as a vital building block in synthetic organic chemistry. Its primary application lies in facilitating the Suzuki-Miyaura coupling reaction, where it interacts with organic fragments containing leaving groups to form new carbon-carbon bonds.

Reaction Scheme

The general reaction can be represented as follows:

Biological Applications

Despite limited direct biological activity data, this compound is significant in synthesizing biologically active compounds. It has been employed in research aimed at developing potential drug candidates and enzyme inhibitors.

Case Studies and Research Findings

Research has highlighted the utility of this compound in various applications:

- Synthesis of Biologically Active Molecules : It has been used as an intermediate in synthesizing compounds with potential therapeutic effects.

- Development of Enzyme Inhibitors : Studies have explored its role in creating inhibitors targeting specific enzymes, which could lead to advancements in drug development.

- Industrial Applications : The compound's efficiency in forming carbon-carbon bonds makes it valuable for producing advanced materials and agrochemicals.

Comparison with Similar Compounds

The following table illustrates how this compound compares with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Formylphenylboronic acid pinacol ester | Contains a single formyl group | Simpler structure; less steric hindrance |

| 3-Chloro-2-formylphenylboronic acid | Contains one chlorine atom | Similar reactivity but potentially different selectivity |

| 4-Bromo-2-formylphenylboronic acid | Contains bromine instead of chlorine | Different halogen may influence reactivity |

Synthesis Methods

The synthesis typically involves the esterification of 3,4-dichloro-2-formylphenylboronic acid with pinacol under acidic conditions. This process can vary based on laboratory conditions and desired yields.

Synthetic Route Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.